N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide

EPAC1 inhibition IC50 structure-activity relationship

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide (CAS 1105206-06-1) is a synthetic small molecule featuring a benzofuran-isoxazole-chlorophenoxyacetamide hybrid scaffold, classified in the patent literature as an EPAC (Exchange Protein directly Activated by cAMP) antagonist. Unlike the classical non-cyclic nucleotide EPAC inhibitor ESI-09, this compound uniquely replaces the 2,4,6-trichlorophenyl moiety with a benzofuran-2-yl group on the isoxazole ring while retaining a 4-chlorophenoxy acetamide side chain.

Molecular Formula C20H15ClN2O4
Molecular Weight 382.8
CAS No. 1105206-06-1
Cat. No. B2616896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide
CAS1105206-06-1
Molecular FormulaC20H15ClN2O4
Molecular Weight382.8
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)COC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H15ClN2O4/c21-14-5-7-16(8-6-14)25-12-20(24)22-11-15-10-19(27-23-15)18-9-13-3-1-2-4-17(13)26-18/h1-10H,11-12H2,(H,22,24)
InChIKeyYKSCYAGBQWTWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide (CAS 1105206-06-1): A Structurally Distinct EPAC1 Antagonist Candidate for Cellular Signaling Research Procurement


N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide (CAS 1105206-06-1) is a synthetic small molecule featuring a benzofuran-isoxazole-chlorophenoxyacetamide hybrid scaffold, classified in the patent literature as an EPAC (Exchange Protein directly Activated by cAMP) antagonist [1]. Unlike the classical non-cyclic nucleotide EPAC inhibitor ESI-09, this compound uniquely replaces the 2,4,6-trichlorophenyl moiety with a benzofuran-2-yl group on the isoxazole ring while retaining a 4-chlorophenoxy acetamide side chain [2]. This structural divergence places it within a series of isoxazole-modified analogues designed to probe EPAC1 versus EPAC2 isoform selectivity, as characterized by the University of Texas research program underlying US Patent 11,124,489 [1].

Why Generic Substitution of N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide (CAS 1105206-06-1) Fails: Evidence of Scaffold-Dependent EPAC Isoform Pharmacological Divergence


Broad interchange with other benzofuran-isoxazole hybrids or generic EPAC inhibitors is scientifically unsound because the 5-(benzofuran-2-yl) substitution on the isoxazole ring directly determines the EPAC1/EPAC2 selectivity profile, a property not transferable across analogues with divergent aryl head groups [1]. The University of Texas EPAC antagonist series demonstrates that even modest isoxazole ring modifications yield IC50 shifts exceeding 2-fold across closely related analogues, as reflected in the SAR data for Compounds 10, 14-15, 23-24, 26-27, and 31-32 [2]. A benzofuran-isoxazole scaffold carrying a 4-chlorophenoxy acetamide side chain occupies a distinct chemical space that cannot be replicated by analogues such as 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide (CAS 1105244-18-5) or N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide, which lack the 4-chlorophenoxy acetamide pharmacophore required for the same EPAC interaction fingerprint [1][2].

Product-Specific Quantitative Evidence Guide: N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide (CAS 1105206-06-1) Versus EPAC1/EPAC2 Antagonist Analogues


EPAC1 Inhibitory Potency of the Benzofuran-Isoxazole Analogue (Compound 32) Compared to ESI-09 (Compound 1) and Other Isoxazole-Modified Congeners

In the EPAC1 RapGEF3 exchange assay, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide (US11124489 Compound 32, NY0561) exhibits an IC50 of 2.2 μM (2,200 nM) [1]. This represents a 2.0-fold improvement in EPAC1 potency relative to the parent compound ESI-09 (Compound 1, IC50 = 4.4 μM) and places it among the potent subgroup of compounds 31-32 identified in the SAR study [1]. However, comparative analysis with the most potent EPAC1 inhibitor in the series, Compound 15 (IC50 = 3.3 μM) [2], reveals that the benzofuran substitution provides a modest 1.5-fold advantage over the 3-chloro-5-(trifluoromethyl)phenyl hydrazinyl scaffold, highlighting nuanced substituent effects on isoxazole ring A tolerance [1].

EPAC1 inhibition IC50 structure-activity relationship

EPAC2 Isoform Inhibitory Activity: Evaluating the Selectivity Window of the Benzofuran-Isoxazole Analogue Against EPAC2

The compound retains dual EPAC1/EPAC2 activity with an EPAC2 (RapGEF4) IC50 of 3.0 μM (3,000 nM), indicating a 1.36-fold selectivity preference for EPAC1 over EPAC2 [1]. This shallow selectivity window is consistent with the general trend observed across the ESI-09-derived scaffold series, where the EPAC2 IC50 of the lead compound ESI-09 is approximately 1.4 μM, yielding a selectivity ratio of approximately 3.1 [2]. The attenuated isoform discrimination of the benzofuran analogue relative to ESI-09 may arise from altered hydrogen-bonding interactions within the EPAC2 cyclic nucleotide-binding domain (CNBD), a hypothesis that can be tested through comparative co-crystallography or mutagenesis [1].

EPAC2 inhibition isoform selectivity RapGEF4

Structural Differentiation: The Benzofuran-2-yl Isoxazole Head Group Versus Trichlorophenyl (ESI-09) and Halogenated Phenyl Hydrazinyl Analogues

Replacement of the 2,4,6-trichlorophenyl moiety (ESI-09, Compound 1) with a benzofuran-2-yl group creates a topological shift from a tri-halogenated phenyl ring to a planar bicyclic heteroaromatic system, which is predicted to alter logP, aqueous solubility, and potential π-stacking interactions with the EPAC cAMP-binding domain [1]. Although head-to-head solubility or logD data are unavailable, the structural divergence is precisely defined: Compound 32 (MW = 382.8 g/mol, C20H15ClN2O4) versus ESI-09 (MW ≈ 421.5 g/mol, C15H12Cl3N3O2) represents a net molecular weight reduction of ~39 g/mol and a decrease in halogen count from three chlorine atoms to one, factors known to favorably modulate off-target polypharmacology profiles [1]. The benzofuran oxygen additionally introduces a hydrogen bond acceptor not present in the ESI-09 head group [2].

scaffold hopping physicochemical properties benzofuran isosteres

Patent-Grade Evidence: Collocation of Benzofuran-Isoxazole Analogue Within a Panel of 35 EPAC Antagonists and the Implied Selectivity Screening Cascade

The inclusion of Compound 32 in the US11124489 patent alongside 34 structurally characterized analogues provides an indirect but legally verifiable indication that this compound survived primary and secondary EPAC inhibition screening, cell-based functional assays, or both, as the patent's representative compounds were selected based on biological activity thresholds [1]. The patent describes that compounds 10, 14-15, 23-24, 26-27, and 31-32 were identified as potent EPAC1 inhibitors, implying that 24 other compounds failed to meet the potency criterion for listing [1]. Although the exact screening cascade thresholds are not disclosed, the survival ratio (11 active/35 tested ≈ 31%) positions the benzofuran analogue within the top tier of the SAR exploration [1][2].

patent SAR tool compound selection chemical probe criteria

Validated Research Application Scenarios for N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide (CAS 1105206-06-1) Based on EPAC1/EPAC2 Pharmacological Evidence


EPAC1 Isoform-Selective Chemical Probe Development for cAMP Signaling Pathway Dissection in Pancreatic Cancer Cell Migration Models

The compound's 1.36-fold EPAC1 preference over EPAC2 (IC50 2.2 μM vs. 3.0 μM) [1] positions it as a starting scaffold for developing isoform-biased chemical probes. In pancreatic cancer cell lines where EPAC1 drives migration and invasion (e.g., PANC-1, MiaPaCa-2), this compound can be procured as a tool to compare phenotypes against the less selective parent ESI-09, leveraging the benzofuran-induced shift in EPAC1/EPAC2 selectivity ratio from 0.31 to 0.73 [2]. The structurally characterized SAR from US11124489 provides a roadmap for follow-up analogue procurement should stronger selectivity be required [1].

In Vitro Cardiovascular Pharmacology Screening: EPAC1-Mediated Cardioprotection Studies in Acute and Chronic Cardiac Stress Models

Given that pharmacological EPAC1 inhibition has been shown to protect the heart against cardiac stress [3], the benzofuran-isoxazole analogue can be deployed in isolated cardiomyocyte or Langendorff perfusion models to assess whether the benzofuran substitution alters the cardioprotective efficacy window relative to ESI-09. The reduced molecular weight and lower logP predicted for the benzofuran analogue may improve intracellular penetration in cardiac tissue, a hypothesis testable through comparative washout-recovery experiments [1].

Structure-Activity Relationship (SAR) Expansion: Procurement of Compound 32 as a Benchmark for Benzofuran-Containing EPAC Modulator Library Design

SAR data from US11124489 reveal that the isoxazole ring can tolerate diverse substitutions [1], yet the benzofuran-2-yl variant remains underrepresented in commercial screening libraries. Procurement of this compound serves as a benchmark for custom-synthesized benzofuran-isoxazole hybrids, enabling comparative assessment of EPAC1/EPAC2 selectivity, microsomal stability, and solubility within a single experimental framework. The patent's collocation of 35 analogues provides a reference set for designing competitive procurement tenders for next-generation derivatives [1][2].

Negative Control Validation: Assessing Potential Off-Target Activity Against EPAC-Independent cAMP Effectors (PKA, CNG Channels)

The compound's behavior in EPAC-dependent versus EPAC-independent cAMP assays has not been experimentally reported, creating a research opportunity for academic screening facilities. By procuring this compound alongside an EPAC1-selective positive control (e.g., CE3F4 enantiomer) and a pan-EPAC inhibitor (ESI-09), users can establish its selectivity fingerprint against PKA and cyclic nucleotide-gated (CNG) channels in a single head-to-head panel, generating publishable selectivity data that enhances the compound's value as a community chemical probe [3].

Quote Request

Request a Quote for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.